2-(3-Methoxybenzenesulfinyl)acetic acid
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Overview
Description
2-(3-Methoxybenzenesulfinyl)acetic acid is an organic compound that features a sulfinyl group attached to a methoxybenzene ring and an acetic acid moiety
Scientific Research Applications
2-(3-Methoxybenzenesulfinyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzenesulfinyl)acetic acid typically involves the reaction of 3-methoxybenzenesulfinyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or extraction to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzenesulfinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as halides, amines; typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: 2-(3-Methoxybenzenesulfonyl)acetic acid.
Reduction: 2-(3-Methoxybenzenesulfanyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzenesulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The methoxy group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxybenzenesulfanyl)acetic acid: Similar structure but with a sulfanyl group instead of a sulfinyl group.
2-(3-Methoxybenzenesulfonyl)acetic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(3-Methoxyphenyl)acetic acid: Similar structure but without the sulfinyl group.
Uniqueness
2-(3-Methoxybenzenesulfinyl)acetic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo both oxidation and reduction reactions, providing versatility in chemical synthesis and potential for diverse biological interactions .
Properties
IUPAC Name |
2-(3-methoxyphenyl)sulfinylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-7-3-2-4-8(5-7)14(12)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLJDLMLDEPHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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